

A comparative study of different Panax species for skin repair properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RE 11775**
Cat. No.: **B1679240**

[Get Quote](#)

A Comparative Analysis of Panax Species for Skin Repair

For Researchers, Scientists, and Drug Development Professionals

The genus Panax, commonly known as ginseng, encompasses several species that have been integral to traditional medicine for centuries. Modern scientific investigation has begun to elucidate the mechanisms behind their therapeutic effects, particularly in the realm of skin repair and regeneration. This guide provides a comparative overview of the skin repair properties of different Panax species, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Comparative Efficacy in Skin Repair

Various Panax species have demonstrated significant potential in promoting skin repair through mechanisms such as enhancing fibroblast proliferation, stimulating collagen synthesis, and exhibiting antioxidant effects. The primary bioactive compounds responsible for these effects are ginsenosides, and their type and concentration vary among different Panax species.

Data on Fibroblast Proliferation and Collagen Synthesis

Fibroblasts play a crucial role in wound healing by producing the extracellular matrix components, including collagen, that are essential for tissue regeneration. Studies have shown that extracts from different Panax species can stimulate fibroblast activity.

A study on Panax ginseng (Korean ginseng) demonstrated its ability to significantly increase the proliferation of human dermal fibroblasts.[1][2] The same study also showed a significant increase in collagen synthesis by these cells upon treatment with *P. ginseng* extract.[1][2] The maximum effects for both proliferation and collagen synthesis were observed at a concentration of 10 ng/ml.[1][2] Another study investigating a processed form of Panax ginseng, known as sun ginseng, found that it dose-dependently increased fibroblast proliferation and type I collagen production.[3]

Panax notoginseng (Sanqi ginseng) is also recognized for its wound-healing properties.[4] Saponins from *P. notoginseng* have been shown to promote the proliferation and migration of anterior cruciate ligament fibroblasts and increase the expression of collagen.[5] Furthermore, oligosaccharides from *P. notoginseng* have been found to promote fibroblast cell proliferation, migration, and the production of type I collagen in senescent cells.[6]

While direct comparative quantitative studies are limited, the differing ginsenoside profiles of *Panax quinquefolius* (American ginseng) and *Panax vietnamensis* (Vietnamese ginseng) suggest they may also possess skin repair capabilities, although further research is needed to quantify these effects in the same context as *P. ginseng* and *P. notoginseng*.[7][8] For instance, *P. quinquefolius* has a higher content of ginsenoside Re, which has been reported to have vasorelaxant, antioxidant, and angiogenic effects.[7][8]

Table 1: Effect of Panax ginseng on Human Dermal Fibroblast Proliferation[1]

Concentration of <i>P. ginseng</i> (Ginsenoside Rb1)	Cell Proliferation (Absorbance at 450 nm)
0 ng/ml (Control)	1.12 ± 0.04
1 ng/ml	1.18 ± 0.05
10 ng/ml	1.35 ± 0.06
100 ng/ml	1.32 ± 0.05
1 µg/ml	1.28 ± 0.05*
10 µg/ml	1.21 ± 0.04

*P < 0.05 compared with the control group.

Table 2: Effect of Panax ginseng on Collagen Synthesis in Human Dermal Fibroblasts[1]

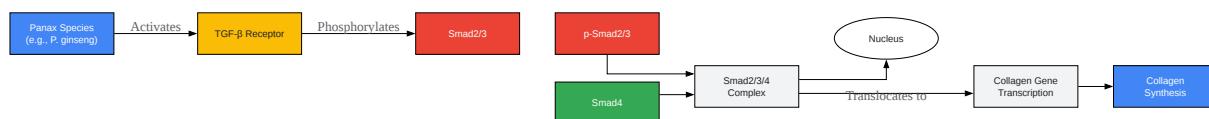
Concentration of P. ginseng (Ginsenoside Rb1)	Collagen Synthesis (ng/ml)
0 ng/ml (Control)	25.6 ± 2.1
1 ng/ml	30.2 ± 2.5
10 ng/ml	38.4 ± 3.2
100 ng/ml	35.1 ± 2.9
1 µg/ml	32.7 ± 2.8
10 µg/ml	28.9 ± 2.4

*P < 0.05 compared with the control group.

Table 3: Comparative Ginsenoside Content in Different Panax Species (mg/g)

Ginsenoside	Panax ginseng (Root)	Panax quinquefolius (Root)	Panax notoginseng (Flower)
Protopanaxadiol (PPD) Type			
Rb1	High	Higher than P. ginseng ^[7]	Present ^[9]
Rc	High	Lower than P. ginseng ^[7]	Present ^[9]
Rb2	High	Lower than P. ginseng ^[7]	Present ^[9]
Rd	Low	Higher than P. ginseng ^[7]	Present ^[9]
Protopanaxatriol (PPT) Type			
Rg1	High	Lower than P. ginseng ^[7]	0 ^[9]
Re	Low	Higher than P. ginseng ^[7]	0 ^[9]

Note: This table provides a qualitative comparison based on available literature. Absolute values can vary significantly based on the age of the plant, part used, and processing methods.

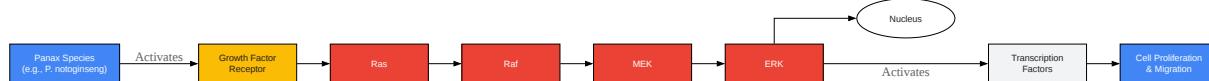

Signaling Pathways in Panax-Mediated Skin Repair

The skin repair effects of Panax species are mediated through various signaling pathways. Two of the most prominent are the TGF- β /Smad and MAPK/ERK pathways.

TGF- β /Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF- β)/Smad signaling pathway is a critical regulator of collagen synthesis. Studies have shown that Panax ginseng extract can induce the phosphorylation of Smad2, a key transcription factor in the production of Type I procollagen.

[10][11] This activation of the Smad pathway leads to increased collagen production in human dermal fibroblasts.[10][11] Similarly, extracellular vesicles derived from Panax ginseng callus have been found to upregulate the expression of TGF- β , SMAD-2, and SMAD-3, thereby activating the TGF- β /SMAD signaling pathway and promoting skin regeneration.[12] Panax notoginseng has also been shown to influence the TGF- β /Smad pathway.[13]



[Click to download full resolution via product page](#)

Caption: TGF- β /Smad signaling pathway activated by Panax species.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway plays a crucial role in cell proliferation, migration, and survival. Total protein from Panax ginseng has been shown to promote the proliferation of fibroblasts and the secretion of type I collagen by activating the ERK signaling pathway.[14] Similarly, total saponins from Panax notoginseng have been found to repair the epidermal barrier by regulating the MAPK-mediated apoptotic pathways.[4][15] The ginsenoside protopanaxadiol (PPD), found in ginseng, has been shown to increase the phosphorylation of ERK, Akt, and p38, which are involved in angiogenesis and wound healing.[16]

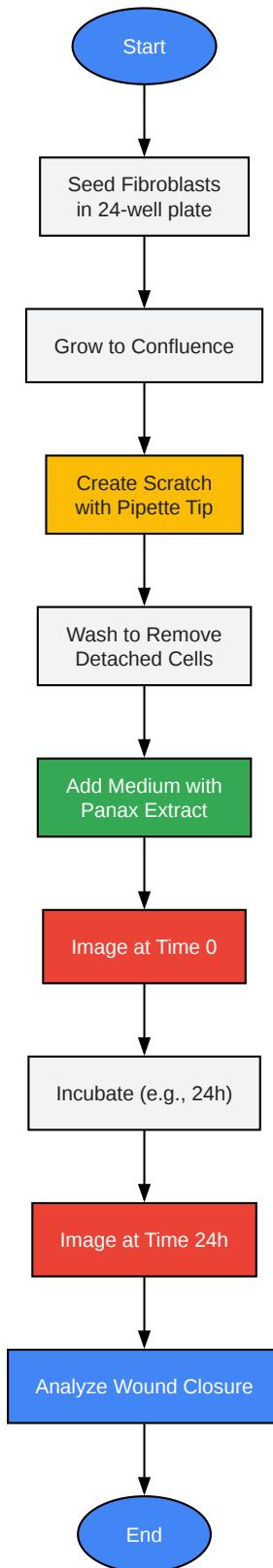
[Click to download full resolution via product page](#)

Caption: MAPK/ERK signaling pathway involved in Panax-mediated skin repair.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of Panax extracts on the proliferation of dermal fibroblasts.


- Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 2×10^3 cells/well in DMEM/F-12 medium supplemented with 5% FBS.[[1](#)]
- Treatment: After 24 hours, treat the cells with various concentrations of Panax extract (e.g., 0, 1, 10, 100 ng/ml and 1, 10 μ g/ml of Ginsenoside Rb1 for *P. ginseng*).[[1](#)]
- Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ humidified incubator.[[1](#)]
- MTT Addition: Add 10 μ l of MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.[[1](#)]
- Measurement: Measure the absorbance at a test wavelength of 450 nm using an ELISA reader, with a reference wavelength of 600 nm.[[1](#)]

In Vitro Wound Healing Assay (Scratch Assay)

This assay evaluates the effect of Panax extracts on the migration of fibroblasts, a key process in wound closure.

- Cell Seeding: Seed fibroblasts in a 24-well plate and grow them to confluence.
- Scratch Creation: Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove detached cells and then add fresh medium containing different concentrations of the Panax extract.
- Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

- Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vitro wound healing (scratch) assay.

Western Blot Analysis for MAPK/ERK Signaling

This technique is used to detect and quantify the phosphorylation of key proteins in the MAPK/ERK pathway.

- Cell Culture and Treatment: Culture dermal fibroblasts and treat them with the Panax extract for the desired time.
- Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total ERK and phosphorylated ERK (p-ERK).
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the level of ERK activation.

Conclusion

The available evidence strongly suggests that various Panax species, particularly P. ginseng and P. notoginseng, possess significant skin repair properties. These effects are largely attributed to their ability to stimulate fibroblast proliferation and collagen synthesis, which are mediated through key signaling pathways such as TGF- β /Smad and MAPK/ERK. While direct quantitative comparisons across all species are not yet available in the literature, the distinct ginsenoside profiles of each species point to a rich area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of the Panax genus in dermatology and wound care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of Panax ginseng extract on human dermal fibroblast proliferation and collagen synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Panax ginseng extract on human dermal fibroblast proliferation and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Processed Panax ginseng, Sun Ginseng Increases Type I Collagen by Regulating MMP-1 and TIMP-1 Expression in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Panax notoginseng Saponins Repair the Epidermal Barrier by Regulating a Multi-Pathway Network: Insights from an Integrative RHE Model and Multi-Omics Study [mdpi.com]
- 5. Panax notoginseng saponins promote wound repair of anterior cruciate ligament through phosphorylation of PI3K, AKT and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Biochemical Study of Anti-Dermal Fibroblast Replicative Senescence Potential of Panax Notoginseng Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacological effects of Panax ginseng and Panax quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Chemical and bioactive comparison of flowers of Panax ginseng Meyer, Panax quinquefolius L., and Panax notoginseng Burk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Panax ginseng induces human Type I collagen synthesis through activation of Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Panax notoginseng flower extract on the TGF- β /Smad signal transduction pathway in heart remodeling of human chymase transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Panax ginseng total protein promotes proliferation and secretion of collagen in NIH/3T3 cells by activating extracellular signal-related kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A comparative study of different Panax species for skin repair properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679240#a-comparative-study-of-different-panax-species-for-skin-repair-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com